Thalibrine

Description

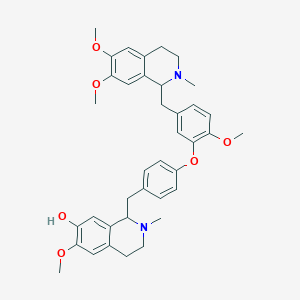

Structure

3D Structure

Properties

CAS No. |

59614-34-5 |

|---|---|

Molecular Formula |

C38H44N2O6 |

Molecular Weight |

624.8 g/mol |

IUPAC Name |

1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(43-4)33(41)22-29(26)31(39)17-24-7-10-28(11-8-24)46-38-19-25(9-12-34(38)42-3)18-32-30-23-37(45-6)36(44-5)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 |

InChI Key |

MEETXPGMOAAZPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)O)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Thalibrine

Elucidation of the Molecular Structure of Thalibrine

Fundamental Principles and Methodological Advancements in Structural Elucidation

The structural elucidation of complex natural products involves a systematic process aimed at determining the molecular formula, connectivity of atoms, functional groups present, and the stereochemistry of the molecule. Historically, this relied heavily on chemical degradation and derivatization. However, significant advancements in analytical techniques, particularly in spectroscopy and mass spectrometry, coupled with developments in computational chemistry, have revolutionized this field, allowing for the rapid and accurate determination of structures using minimal sample quantities. The process typically begins with the isolation and purification of the compound, followed by the acquisition of spectroscopic and spectrometric data to piece together the structural puzzle.

Application of Advanced Spectroscopic Techniques in Thalibrine Structure Determination

Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. For thalibrine, as a complex alkaloid, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational and Electronic Spectroscopy (IR and UV-Vis), and Chiroptical Spectroscopy (CD) have been crucial in providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful technique for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra, the types of protons and their local electronic environments can be identified. Coupling constants provide information about the dihedral angles and the number of bonds separating coupled nuclei. For thalibrine, ¹H NMR spectral analysis, including the measurement of Nuclear Overhauser Effects (nOes), has been employed to support structural assignments. Specific signals corresponding to aromatic methoxyl groups have been observed in the ¹H NMR spectrum of thalibrine.

Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide correlations between nuclei, allowing for the mapping of the molecular skeleton and the assignment of signals. These techniques, commonly applied to alkaloids from Thalictrum species, including comparisons with compounds like thalifendine (B1230407) and tetrahydroberberrubine, are essential for establishing the complete structure.

Mass Spectrometry (MS and Tandem MS) for Molecular Scaffolding

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which helps in understanding the connectivity of substructures. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, yielding a spectrum of fragment ions that can be interpreted to deduce the arrangement of atoms within the molecule. Mass spectrometry has been used in the structural elucidation of alkaloids from Thalictrum species, including thalibrine. Analysis of fragmentation pathways, common for benzylisoquinoline alkaloids, aids in piecing together the molecular scaffold.

Vibrational and Electronic Spectroscopy in Functional Group Identification

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl, carbonyl, and amine groups. Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which can indicate the presence of conjugated systems and aromatic rings. UV and IR spectrometry have been used in the structural elucidation of new alkaloids from Thalictrum species. For example, Oxyberberine, a related alkaloid, shows UV absorption maxima at 225 and 343 nm.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a valuable technique for determining the stereochemistry (absolute configuration and conformation) of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. The CD spectrum, which plots ellipticity or differential absorbance against wavelength, is sensitive to the three-dimensional arrangement of atoms. CD spectral data has been used to support the stereochemistry of related alkaloids like thalibrunine. The principles of CD spectroscopy are widely applied in structural biology and chemistry for conformational and stereochemical analysis.

Computational Chemistry Approaches and Data Integration in Structural Assignment

Computational chemistry plays an increasingly important role in structural elucidation, complementing experimental data. Quantum mechanical calculations can predict spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) for proposed structures, which can then be compared with experimental data to validate or refine structural assignments. This is particularly useful for complex molecules with multiple possible stereoisomers. For instance, quantum chemically calculated CD spectra have been compared with experimental CD data to determine the absolute stereostructure of hydroxylated metabolites of thalidomide (B1683933). The integration of spectroscopic data with computational analysis provides a powerful approach for the definitive assignment of complex molecular structures like that of thalibrine.

Based on the available information, a specific data table for Thalibrine's spectroscopic data is not feasible as detailed peaks were not provided. However, we can illustrate with UV data for a related compound.

Table 1: UV Absorption Maxima of Oxyberberine

| Compound | UV λmax (nm) |

| Oxyberberine | 225, 343 |

Data source:

Contemporary Challenges and Future Directions in Complex Natural Product Structural Elucidation

Despite significant advancements in analytical technology, the structural elucidation of complex natural products continues to present numerous challenges. One major challenge is the often limited amount of isolated material available from natural sources researchgate.netmdpi.com. Many bioactive natural products are present in only minute quantities, making extensive spectroscopic analysis difficult. Modern techniques, particularly with the advent of highly sensitive NMR probes and mass spectrometers, have mitigated this to some extent, allowing for structural determination with microgram quantities rsc.orgrsc.org.

The inherent complexity and diversity of natural product structures pose another significant hurdle researchgate.netmdpi.com. Compounds with multiple chiral centers, complex ring systems, and unusual functional groups require sophisticated spectroscopic experiments and careful interpretation mdpi.com. Isomeric compounds, which have the same molecular formula but different structural arrangements, can be particularly challenging to differentiate chromatographyonline.com.

Analyzing complex mixtures without prior isolation of pure compounds remains a challenge, although hyphenated techniques like LC-NMR and LC-MS have improved the ability to obtain structural information directly from mixtures mdpi.comnih.gov. However, interpreting the overlapping signals from multiple components still requires advanced data processing and expertise.

Determining the absolute stereochemistry of complex natural products, especially those with many stereocenters, is often difficult mdpi.com. While NMR can provide information on relative stereochemistry through techniques like NOE, determining the absolute configuration often requires methods such as X-ray crystallography (if a suitable crystal can be obtained), chiral derivatization followed by NMR or chromatography, or increasingly, computational methods like ECD calculations mdpi.comnih.govmdpi.com.

Future directions in complex natural product structural elucidation are focused on improving sensitivity, automation, and data analysis. Advances in NMR technology, including cryogenically cooled probes and higher field strengths, continue to enhance sensitivity and resolution rsc.org. The development of even more sensitive mass spectrometry techniques and new ionization methods is also ongoing nih.govrsc.org.

Hyphenated techniques are expected to become more powerful and routine, allowing for the seamless coupling of separation methods with spectroscopic detection for online structural analysis of components in complex mixtures mdpi.comchromatographyonline.com.

Computer-Assisted Structure Elucidation (CASE) systems are playing an increasingly important role chromatographyonline.commdpi.comrsc.orgacdlabs.com. These software tools utilize spectroscopic data (primarily NMR and MS) to generate possible structures, significantly speeding up the elucidation process and helping to avoid human bias nih.govacdlabs.com. Future developments in CASE systems are aimed at improving their ability to handle ambiguous data, symmetric molecules, and the integration of data from multiple spectroscopic techniques mdpi.comacdlabs.com.

The integration of genomic and metabolomic data is also a promising future direction nih.govnih.gov. Genome mining can help predict the types of natural products a plant or microorganism might produce based on the presence of biosynthetic gene clusters, guiding isolation and structural studies nih.govnih.gov. Metabolomics provides a global snapshot of the metabolites in an extract, aiding in the identification of known compounds and highlighting potentially novel ones for further investigation nih.gov.

Ultimately, the future of complex natural product structural elucidation lies in the synergistic application of highly sensitive analytical techniques, advanced computational tools, and integrated biological data to overcome the challenges of limited sample availability, structural complexity, and the need for rapid and accurate identification.

Biosynthetic Pathways and Enzymology of Thalibrine

Proposed Biosynthetic Routes and Intermediate Metabolism for Thalibrine

The biosynthesis of bisbenzylisoquinoline alkaloids typically involves the dimerization of two benzylisoquinoline units. epdf.pub While a specific detailed pathway for thalibrine was not extensively found in the search results, the biosynthesis of related protoberberine alkaloids in Thalictrum cell cultures provides some insight into potential intermediate metabolism within the genus. For instance, a proposed pathway for protoberberines involves (S)-reticuline as a key intermediate, followed by a series of steps including scoulerine (B1208951), tetrahydrocolumbamine, columbamine, dehydroscoulerine, candadine, and finally berberine. uodiyala.edu.iq This suggests that tetrahydroisoquinoline (THIQ) derivatives are key biosynthetic precursors to many naturally occurring alkaloids. collectionscanada.gc.ca

Precursor Identification and Elucidation of Biotransformation Steps

Tetrahydroisoquinolines are recognized as key biosynthetic precursors for numerous natural alkaloids. collectionscanada.gc.ca The formation of dimeric alkaloids like thalibrine from nonracemic precursors has been explored in synthetic contexts, such as through Ullmann diaryl ether syntheses. researchgate.netmolaid.com Biotransformation, the chemical alteration of substances by living organisms or enzyme preparations, is a fundamental process in the metabolism of natural products. nih.govtaylorandfrancis.commdpi.commedcraveonline.com These transformations often involve enzymatic reactions like oxidation, reduction, and hydrolysis, converting compounds into more polar derivatives for excretion or further metabolism. nih.govtaylorandfrancis.commdpi.com While specific biotransformation steps leading directly to thalibrine were not detailed, the general principles of alkaloid biosynthesis and biotransformation in plants, particularly within the Thalictrum genus, involve the modification and coupling of simpler precursors. uodiyala.edu.iqchemistry-chemists.comepdf.pub

Metabolic Flux Analysis and Pathway Branching Investigations

Metabolic flux analysis (MFA) is a technique used to quantify intracellular metabolic flows through pathways, providing insights into cellular physiology and the dynamics of metabolic networks. wikipedia.orgrsc.orgnih.govplos.org It is a valuable tool for understanding how carbon and energy flow through metabolic networks. plos.org Various methods of MFA exist, including isotopically stationary and non-stationary MFA, often coupled with stable isotope labeling and mass spectrometry to trace metabolite flow. wikipedia.orgrsc.orgplos.orgfrontiersin.org MFA can help identify bottleneck enzymes and predict the impact of genetic modifications on metabolic pathways. wikipedia.org Pathway branching, where metabolic intermediates can be channeled into different biosynthetic routes, is a common feature in the production of diverse natural products. nih.govnih.gov While specific MFA studies or detailed pathway branching investigations directly related to thalibrine biosynthesis were not found, these techniques are broadly applicable to understanding the complexities of alkaloid metabolism and how precursors are partitioned into different end products within Thalictrum species. uodiyala.edu.iqepdf.pub

Characterization of Key Enzymes Involved in Thalibrine Biosynthesis

The biosynthesis of complex alkaloids like thalibrine is catalyzed by a series of specific enzymes. Characterizing these enzymes is crucial for understanding the biosynthetic pathway at a molecular level. wikipedia.orgnih.govunipd.it

Genetic Basis and Gene Cluster Identification for Biosynthetic Enzymes

In many organisms, genes encoding enzymes involved in a specific biosynthetic pathway are physically clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govsecondarymetabolites.orgnih.govbiorxiv.orgbiorxiv.org These clusters facilitate coordinated expression of the genes required for producing a particular natural product. nih.govnih.govbiorxiv.org While a specific BGC for thalibrine biosynthesis was not identified in the search results, studies on other plant BGCs, such as the thalianol (B1263613) cluster in Arabidopsis thaliana, demonstrate the organization and regulation of these genetic elements. nih.govnih.gov Identifying the genetic basis for thalibrine biosynthesis would likely involve genome sequencing and analysis of Thalictrum species known to produce the alkaloid, followed by functional characterization of candidate genes within identified clusters. nih.govnih.gov

Mechanistic Enzymology and Substrate Specificity Studies

Understanding the reaction mechanisms and substrate specificity of the enzymes involved in thalibrine biosynthesis is essential for elucidating the pathway details. Studies on other alkaloid biosynthetic enzymes, such as S-adenosylmethionine (SAM)-dependent N-methyltransferases (NMTs) involved in benzylisoquinoline alkaloid biosynthesis, highlight the importance of characterizing these enzymes at a molecular level, including determining their crystal structures and understanding substrate recognition. researchgate.net Mechanistic enzymology studies often involve techniques to determine enzyme kinetics, identify catalytic residues, and understand how enzymes interact with their substrates to catalyze specific biotransformation steps. nih.govunipd.it Substrate specificity studies define the range of molecules that an enzyme can act upon, which is critical for understanding pathway fidelity and potential for producing analog compounds.

Biosynthetic Pathway Engineering for Enhanced Production or Diversification of Thalibrine Analogs

Biosynthetic pathway engineering involves manipulating the genes and enzymes of a metabolic pathway to improve the production of a natural product or create novel analogs. nih.govnih.gov This can involve overexpression of pathway genes, introduction of genes from other organisms, or directed evolution of enzymes to alter their specificity or activity. nih.govnih.gov For alkaloids, metabolic engineering efforts in heterologous systems like yeast or bacteria have been explored for producing medicinally important compounds. researchgate.netnih.govnih.gov While specific examples of thalibrine pathway engineering were not found, the principles and techniques developed for engineering other alkaloid pathways could be applied to thalibrine. This could involve enhancing the expression of bottleneck enzymes, introducing genes for enzymes that catalyze desired modifications, or engineering enzymes to accept different substrates, potentially leading to the production of thalibrine analogs with altered properties. wikipedia.orgresearchgate.netnih.govnih.gov

Heterologous Biosynthesis and Synthetic Biology Approaches

The production of plant-derived benzylisoquinoline alkaloids (BIAs), including complex structures like Thalibrine, traditionally relies on extraction from plant sources. However, limitations such as low natural abundance, slow plant growth cycles, and geographical dependence necessitate alternative production methods. Heterologous biosynthesis and synthetic biology approaches offer promising avenues for sustainable and scalable production of these valuable compounds. These methods involve reconstructing plant biosynthetic pathways in microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae. wikipedia.orgreddit.comreadthedocs.ionih.govchem960.com

The biosynthesis of BIAs originates from the amino acid tyrosine, which is converted through a series of enzymatic steps to key intermediates such as dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4HPAA). readthedocs.io These precursors are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central building block of the BIA scaffold. Subsequent modifications, including methylations catalyzed by enzymes like norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT), and hydroxylations often involving cytochrome P450 enzymes (e.g., CYP80B1), lead to the formation of diverse BIA structures, including the pivotal intermediate (S)-reticuline.

Thalibrine, a bisbenzylisoquinoline alkaloid, is structurally more complex, formed by the oxidative coupling of two monomeric benzylisoquinoline units. While the precise enzymatic machinery for the dimerization steps leading specifically to Thalibrine in plants is not fully elucidated in the provided search results, the monomers are derived from the core BIA pathway. Therefore, successful heterologous production of Thalibrine necessitates the reconstitution of the upstream pathway to produce these monomeric precursors in a suitable host organism.

Significant progress has been made in reconstituting portions of the BIA pathway in microbial systems. For instance, researchers have successfully expressed genes encoding enzymes for (S)-reticuline biosynthesis in E. coli and S. cerevisiae. chem960.com (S)-Reticuline is a crucial branch-point intermediate for the synthesis of various BIA subclasses, including protoberberines and aporphines. Studies have demonstrated the production of (S)-reticuline from dopamine in engineered E. coli strains. Furthermore, co-culture systems combining engineered E. coli and S. cerevisiae have been utilized to produce downstream BIAs like magnoflorine (B1675912) and scoulerine from dopamine via reticuline.

Synthetic biology approaches are employed to optimize and enhance BIA production in these heterologous hosts. These strategies include pathway engineering to balance enzyme activities, selection of efficient enzyme homologs from different plant species, codon optimization for expression in the host organism, and compartmentalization of pathways within cellular organelles. reddit.comreadthedocs.iochem960.com Despite these advancements, the heterologous production of complex alkaloids like bisBIAs presents challenges, including the length and complexity of the biosynthetic pathways involving numerous enzymatic steps and the potential for low yields compared to the native plant producers. wikipedia.orgchem960.com

Research into the synthesis of bisbenzylisoquinoline alkaloids, including (+)-O-methylthalibrine, has also explored chemoenzymatic routes. These approaches combine enzymatic reactions, such as stereoselective Pictet-Spengler reactions for monomer synthesis and regioselective enzymatic methylations, with chemical transformations, like electrochemical diaryl ether formation, to construct the complex dimeric structure. This highlights the utility of integrating enzymatic steps within synthetic strategies for producing intricate BIA structures.

The yields achieved in heterologous systems for various BIAs demonstrate the potential of this technology, although optimization is an ongoing area of research. The following table provides examples of yields reported for some BIAs in microbial hosts, illustrating the progress in the field of BIA heterologous biosynthesis.

| Compound | Host Organism | Yield (mg/L) | Reference |

| (S)-Reticuline | Escherichia coli | 55 | |

| Magnoflorine | E. coli and S. cerevisiae (co-culture) | 7.2 | |

| Scoulerine | E. coli and S. cerevisiae (co-culture) | 8.3 | |

| Magnoflorine | Saccharomyces cerevisiae | 75.8 |

Note: The yields presented are for other benzylisoquinoline alkaloids and serve as examples of production levels achieved in heterologous systems. Specific yield data for Thalibrine heterologous biosynthesis was not available in the consulted sources.

Further research focusing on identifying and characterizing the specific enzymes involved in the dimerization and modification of monomeric units to form Thalibrine is crucial for establishing efficient heterologous production routes for this particular bisbenzylisoquinoline alkaloid. Advances in synthetic biology tools and metabolic engineering are expected to continue improving the yields and expanding the range of complex BIAs that can be produced in microbial cell factories. reddit.comreadthedocs.io

Strategies for the Chemical Synthesis and Derivatization of Thalibrine

Total Synthesis Approaches to Thalibrine

Total synthesis endeavors aim to construct the complete Thalibrine molecule from simpler, readily available starting materials. These approaches require careful planning, often employing retrosynthetic analysis to break down the complex target into manageable precursors.

Retrosynthetic analysis of bisbenzylisoquinoline alkaloids like Thalibrine typically involves identifying key bonds that can be strategically disconnected to reveal simpler synthetic intermediates. Given the dimeric nature and the presence of ether linkages and tetrahydroisoquinoline units, common disconnections might involve cleaving the ether bonds or bonds within the isoquinoline (B145761) ring systems. For molecules containing tetrahydroisoquinoline cores, reactions like the Bischler-Napieralski cyclization followed by reduction are often considered in the retrosynthetic pathway. Strategic disconnections are chosen based on known reliable chemical transformations that can form the required bonds and functional groups selectively and efficiently in the forward synthesis.

Controlling stereochemistry is paramount in the synthesis of chiral molecules like Thalibrine, which possesses multiple stereogenic centers. Stereoselective and enantioselective methods are employed to ensure the formation of the desired stereoisomer. Approaches can include the use of chiral starting materials (chiral pool synthesis), resolution of racemic mixtures, the application of chiral auxiliaries, or the development of enantioselective catalytic reactions. clockss.org

In the context of related tetrahydroisoquinoline alkaloids, chiral auxiliaries have been effectively utilized in key steps such as the Bischler-Napieralski cyclization-reduction sequence to achieve high enantiomeric excess. Stereoselective Bischler-Napieralski reactions have also been employed in the synthesis of (+)-O-methylthalibrine, a closely related alkaloid, along with electrochemical methods for constructing the diaryl ether core. biodeep.cn These examples highlight the importance of controlled cyclization and reduction steps in establishing the stereochemistry of the tetrahydroisoquinoline units present in Thalibrine. Diastereoselective approaches, which control the relative stereochemistry, may also be employed, often in conjunction with methods for controlling absolute stereochemistry.

Stereoselective and Enantioselective Synthetic Routes to Thalibrine Scaffolds

Design and Synthesis of Thalibrine Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products like Thalibrine are often pursued to explore their chemical space, potentially optimize biological activities, or improve pharmacokinetic properties.

Rational design of Thalibrine derivatives involves making informed decisions about structural modifications based on the desired properties or potential interactions with biological targets. This can involve modifying the existing Thalibrine scaffold by introducing or altering substituents on the aromatic rings, modifying the ether linkages, or altering the tetrahydroisoquinoline core structures. Scaffold modification strategies aim to create a library of related compounds while retaining key structural features believed to be important for activity or other properties. This process often involves considering the impact of modifications on molecular shape, electronic distribution, solubility, and metabolic stability.

The principles of green chemistry advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. Implementing these principles in the synthesis of Thalibrine derivatives can involve several strategies:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing traditional hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids.

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, reducing waste.

Energy Efficiency: Minimizing energy requirements by conducting reactions at milder temperatures or pressures.

Prevention of Waste: Designing synthetic routes that avoid the formation of problematic byproducts.

While specific examples of green chemistry implementation solely for Thalibrine derivative synthesis were not detailed in the search results, these principles are increasingly being integrated into the synthesis of pharmaceutical compounds and natural product analogs to improve sustainability and reduce environmental impact.

Automated Synthesis Techniques for High-Throughput Derivatization

Automated synthesis techniques are transforming chemical synthesis by enabling rapid and high-throughput generation of chemical compounds and their derivatives. wikipedia.org, guidetopharmacology.org, sci-hub.se, researchgate.net While the specific application of automated synthesis for the high-throughput derivatization of Thalibrine was not found in the search results, the principles and technologies are highly relevant to alkaloid research. Automated platforms can synthesize libraries of molecules and perform rapid derivatization reactions, significantly accelerating the discovery and optimization process. dovepress.com These platforms often integrate reaction execution and analysis, sometimes guided by algorithms for optimization. sci-hub.se The use of automated flow synthesis, for example, allows for multistep and multivectorial approaches to library synthesis, enabling the exploration of diverse structural variations. dovepress.com Applying these techniques to Thalibrine could facilitate the creation and analysis of numerous derivatives efficiently.

Structure-Activity Relationship (SAR) Studies in Thalibrine Analog Series (conceptual)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure impact its biological activity. For Thalibrine and its analogs, SAR studies would conceptually involve synthesizing or isolating compounds with structural variations based on the core Thalibrine scaffold and evaluating their biological effects. While detailed SAR data for Thalibrine analogs was not extensively available, Thalibrine itself has been reported to exhibit activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Other alkaloids found alongside Thalibrine in Thalictrum species have shown different activities, such as hypotensive effects. nih.gov

Conceptual SAR studies on Thalibrine could explore modifications to the bisbenzylisoquinoline framework, including alterations to the substitution patterns on the aromatic rings, changes in the linker between the isoquinoline units, or modifications to the nitrogen atoms. In-silico studies on related phytochemicals from Thalictrum species, such as O-methyl-thalibrine, have examined properties relevant to activity, including adherence to rules like Lipinski's rule of five and Veber's rule, and predicted absorption. nih.gov Such computational approaches can complement experimental SAR by predicting the potential properties and interactions of designed analogs before synthesis. SAR studies, even at a conceptual level, are guided by observed biological activities and the structural features believed to be responsible for those effects.

Medicinal Chemistry Perspectives in Thalibrine Synthesis and Lead Optimization

From a medicinal chemistry perspective, the synthesis and study of Thalibrine are driven by its potential as a lead compound for drug discovery, particularly given its reported biological activities. nih.gov, wikipedia.org Bisbenzylisoquinoline alkaloids, as a class, possess diverse pharmacological properties, making them attractive targets for medicinal chemistry efforts. wikipedia.org

The synthetic strategies for Thalibrine and its analogs are crucial in medicinal chemistry for creating compounds with improved potency, selectivity, and pharmacokinetic properties. The ability to synthesize variations of the core structure allows for systematic exploration of the SAR. nih.gov Lead optimization, a key phase in medicinal chemistry, would involve iterative cycles of synthesis, biological testing, and analysis of SAR to refine the structure of Thalibrine or its analogs. Computational tools, such as those used in in-silico studies, can aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties and potential interactions with biological targets, guiding the design of optimized compounds. nih.gov, scispace.com, researchgate.net, researchgate.net The goal is to identify compounds with an optimal balance of desired biological activity and favorable pharmaceutical properties.

Preclinical Pharmacological Investigations of Thalibrine: Mechanisms of Action

In Vitro Cellular and Molecular Interaction Studies of Thalibrine

In vitro studies provide a controlled environment to investigate the direct effects of thalibrine on biological molecules and cellular processes. These studies are fundamental in identifying potential molecular targets and initial mechanisms of action. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling

Receptor binding studies are employed to determine if thalibrine interacts with specific cellular receptors. This involves assessing the affinity and selectivity of thalibrine for various receptor types. Ligand-target interaction profiling expands on this by investigating the binding to a broader range of potential molecular targets, such as ion channels or transporters. signiforlar.comnih.govnih.govclinexprheumatol.orgmdpi.com While the provided search results mention receptor binding profiles in the context of other compounds, specific data on thalibrine's receptor binding profile were not found in the initial search.

Enzyme Inhibition and Modulation Kinetics

Enzyme kinetics studies are used to evaluate whether thalibrine can inhibit or modulate the activity of specific enzymes. aklectures.comlibretexts.orgresearchgate.netlibretexts.orgfiveable.me This involves determining parameters such as inhibition constants (e.g., Ki) and analyzing the type of inhibition (e.g., competitive, non-competitive, uncompetitive). aklectures.comlibretexts.orglibretexts.orgfiveable.me The search results provide general information on enzyme inhibition kinetics but lack specific data pertaining to thalibrine.

Cellular Signaling Pathway Perturbations and Network Analysis

Investigating the effects of thalibrine on cellular signaling pathways helps to understand how it influences cellular processes. nih.govnih.govfrontiersin.org This can involve examining the activation or inhibition of key proteins and the downstream effects on signaling cascades. Network analysis can be used to map the complex interactions within cellular networks and identify how thalibrine perturbs these networks. tum.demdpi.comnih.gov While the search results discuss cellular signaling pathways and network analysis in general, specific studies on thalibrine's effects on these pathways were not found.

In Vivo Preclinical Model Systems for Mechanism Elucidation

In vivo studies using animal models are essential for validating the findings from in vitro studies and investigating the effects of thalibrine in a complex biological system. mdpi.comijrpc.comfrontiersin.orgresearchgate.nettaurx.comintegrmed.orgnih.gov These models can help to understand the pharmacokinetics and pharmacodynamics of thalibrine and its effects on disease processes. ijrpc.comresearchgate.net

Selection and Validation of Relevant Animal Models for Mechanistic Studies

The selection of appropriate animal models is critical for obtaining translatable results. mdpi.comijrpc.comfrontiersin.orgresearchgate.netintegrmed.org Models should ideally mimic the human disease or condition being studied in terms of pathophysiology and response to treatment. mdpi.comijrpc.comfrontiersin.orgresearchgate.netintegrmed.org Validation of these models involves ensuring that they exhibit characteristics relevant to the human condition and are suitable for investigating the proposed mechanisms of action. mdpi.comijrpc.comresearchgate.net The search results mention the importance of animal models in preclinical research and for studying disease mechanisms, including in the context of potential brain tumor treatment and neurological disorders. uodiyala.edu.iqmdpi.comijrpc.comfrontiersin.orgtaurx.comintegrmed.org One search result suggests the use of human glioma xenografts in nude mice for in vivo investigations of a related alkaloid, which could be a relevant model for studying thalibrine if it demonstrates similar potential. uodiyala.edu.iq

Investigation of Organ-Specific Molecular Effects of Thalibrine

Investigations into the organ-specific molecular effects of chemical compounds are crucial for understanding their pharmacological profiles and potential therapeutic applications or toxicities. Such studies aim to elucidate how a compound interacts with molecular targets and cellular pathways within specific organs. While general methodologies for investigating organ-specific molecular effects exist, detailed experimental data specifically on the organ-specific molecular effects of Thalibrine were not extensively found in the reviewed literature.

Research on other compounds and in different biological contexts highlights the complexity of organ-specific responses, which can involve distinct transcriptomic, proteomic, and metabolic alterations influenced by the local microenvironment. biomedres.uslibretexts.orgchemistry-chemists.comchem960.com For instance, studies using single-cell transcriptomics have revealed organ-specific gene expression profiles in immune cells influenced by their host organ microenvironment. biomedres.us Proteomic investigations in the context of diseases like COVID-19 have also uncovered tissue-specific protein alterations beyond systemic inflammation. chemistry-chemists.com

The in silico study on O-methylthalibrine predicted potential hepatoprotective properties through interactions with specific protein targets relevant to liver function and regeneration. biomedres.us While this suggests a potential for effects on the liver, it represents a computational prediction rather than experimental evidence of specific molecular mechanisms within liver tissue following Thalibrine administration. Further experimental studies are needed to determine the actual organ-specific molecular effects of Thalibrine.

Advanced Imaging Modalities for In Vivo Mechanistic Insights

Advanced imaging modalities play a vital role in preclinical research by providing non-invasive or minimally invasive methods to gain in vivo mechanistic insights into the distribution, target engagement, and pharmacodynamic effects of a compound in living organisms. Techniques such as PET, SPECT, MRI, and optical imaging can offer spatial and temporal information about a compound's behavior and its impact on biological processes within intact systems. chem960.com

Despite the importance of these techniques in modern preclinical investigations, information regarding the application of advanced imaging modalities specifically to study the in vivo mechanistic insights of Thalibrine was not available in the search results. Studies on other compounds utilize imaging to track distribution and effects, but specific research employing these methods for Thalibrine's mechanisms of action in vivo appears to be limited in the consulted literature.

Systems Biology and Omics Approaches to Unravel Complex Mechanisms of Action

Systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics, etc.) are powerful tools for unraveling the complex mechanisms of action of chemical compounds in a holistic manner. By generating large-scale datasets on biological molecules, these approaches can help identify perturbed pathways, networks, and key molecular players involved in a compound's effects. nih.govresearchgate.netwikipedia.orgmun.ca Integrating data from multiple omics platforms can provide a more comprehensive understanding of the biological response. nih.govwikipedia.org

While systems biology and omics are increasingly applied in pharmacological research to understand drug mechanisms and toxicity, specific detailed studies utilizing these approaches to fully unravel the complex mechanisms of action of Thalibrine were not prominently featured in the search results. The in silico study on O-methylthalibrine, which used computational methods akin to some aspects of systems biology for activity prediction and target interaction analysis, provides a glimpse into potential pathways biomedres.us, but comprehensive experimental omics investigations on Thalibrine were not found. The application of transcriptomics, proteomics, or metabolomics to investigate Thalibrine's impact on biological systems at a global molecular level would likely provide valuable insights into its mechanisms.

Comparative Mechanistic Studies with Established Reference Compounds

Comparative mechanistic studies involving established reference compounds are valuable for understanding the similarities and differences in how a new compound exerts its effects compared to agents with known mechanisms. These studies can help classify the compound's activity, identify unique aspects of its mechanism, and provide context for its potential therapeutic profile. Comparing the molecular targets, pathway modulation, or cellular responses of Thalibrine with those of established drugs or other well-characterized natural products could offer deeper insights into its mode of action.

Analytical Methodologies for the Quantification of Thalibrine in Research Samples

Chromatographic Techniques for Separation and Precise Quantification

Chromatography plays a vital role in separating Thalibrine from complex sample matrices, thereby reducing interference and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods employed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique widely used for the separation and quantification of non-volatile or semi-volatile compounds like Thalibrine. wjpmr.com The principle involves the differential migration of analytes through a stationary phase as they are carried by a liquid mobile phase. wjpmr.com Various detection methods can be coupled with HPLC to quantify the separated Thalibrine.

Common HPLC detectors include:

UV-Vis Detectors: These detectors measure the absorbance of UV or visible light by the analyte at specific wavelengths. The choice of wavelength is critical for sensitivity and selectivity, often set at the analyte's maximum absorbance wavelength (λmax). pharmtech.com

Fluorescence Detectors: These offer higher sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to be fluorescent. The detector measures the emitted light at a specific wavelength after excitation at another wavelength. pharmtech.com

Diode Array Detectors (DAD): DADs capture a full UV-Vis spectrum across a range of wavelengths simultaneously, allowing for peak purity assessment and the detection of compounds with different absorbance maxima in a single run.

Electrochemical Detectors: These detectors measure the current produced by the oxidation or reduction of the analyte. They are particularly useful for electroactive compounds. pharmtech.com

The selection of the stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition (e.g., acetonitrile/water mixtures, buffered solutions) in HPLC is optimized to achieve adequate retention and resolution of Thalibrine from other sample components. wjpmr.com Method validation, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is essential to ensure the reliability of the quantitative results. wjpmr.com

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is suitable for the separation and quantification of volatile or semi-volatile compounds that can be vaporized without decomposition. shimadzu.be If Thalibrine is not sufficiently volatile, it may require derivatization to a more volatile form before GC analysis. In GC, the mobile phase is an inert gas (carrier gas), and separation occurs based on the differential partitioning of analytes between the stationary phase (typically a liquid polymer coated on a solid support or the inner wall of a capillary column) and the gas phase. shimadzu.be

Common GC detectors include:

Flame Ionization Detectors (FID): FID is a widely used and sensitive detector for organic compounds that produce ions when burned in a hydrogen-air flame. researchgate.netresearchgate.net

Electron Capture Detectors (ECD): ECD is highly sensitive for compounds containing electronegative atoms like halogens, nitro groups, or conjugated carbonyls.

Nitrogen Phosphorus Detectors (NPD): NPD is selective for compounds containing nitrogen or phosphorus.

GC methods require careful optimization of parameters such as column type, oven temperature program, carrier gas flow rate, and injection technique to achieve efficient separation and sensitive detection of Thalibrine or its derivatives. shimadzu.be

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities by measuring the mass-to-charge ratio (m/z) of ions. researchgate.neteag.comrsc.org Coupling chromatography with MS enhances the analytical power by separating complex mixtures before mass analysis.

LC-MS/MS for Highly Sensitive and Selective Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.neteag.com This method is particularly valuable for the quantification of analytes in complex biological matrices. researchgate.netnih.gov

In LC-MS/MS, the separated analyte from the LC is ionized, and specific precursor ions are selected and fragmented in a collision cell. eag.com The resulting product ions are then detected and measured. eag.com This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach provides a high degree of specificity, as only ions that undergo a specific fragmentation pathway are detected, significantly reducing interference from the sample matrix. eag.com

LC-MS/MS methods for Thalibrine quantification would involve optimizing LC conditions for separation and MS parameters for ionization, precursor ion selection, fragmentation, and product ion detection. nih.gov Isotope dilution mass spectrometry, using a stable isotopically labeled internal standard of Thalibrine, is often employed in LC-MS/MS to improve accuracy and precision by compensating for variations during sample preparation and analysis. nih.govepa.gov

Research findings often report method validation parameters such as LOD, LOQ, linearity, accuracy, precision, and recovery for LC-MS/MS methods developed for analyte quantification in biological samples. For example, a validated LC-MS/MS method for quantifying thyroid hormones in mouse brain reported instrumental calibration curves ranging from 0.35 to 150 pg/μL with good linearity (r² >0.996), LOQs from 0.08 to 0.6 pg/mg, intra- and inter-day precision of 4.2−14.02% and 0.4−17.9% respectively, and accuracies between 84.9% and 114.8%. nih.gov Another LC-MS/MS method for quantifying nitrated and halogenated tyrosines in plasma reported LODs between 0.026 and 0.030 ng/mL and LOQs between 0.096 and 0.100 ng/mL, with coefficients of variation less than 10% and accuracy within 95-105%. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for precise determination of the elemental composition of an analyte. utmb.edunih.gov While traditionally used for qualitative analysis and identification, HRMS is increasingly applied in quantitative workflows. nih.gov

LC-HRMS combines the separation power of LC with the accurate mass capabilities of HRMS instruments like Orbitrap or time-of-flight (TOF) mass spectrometers. utmb.edunih.gov This allows for targeted quantification based on the exact mass of the analyte and its fragments, even in complex matrices, with reduced need for extensive chromatographic separation compared to nominal mass resolution MS. nih.govresearchgate.net

Quantitative HRMS methods for Thalibrine would involve developing appropriate LC separation and optimizing HRMS parameters such as resolution, mass accuracy, and scan modes (e.g., full scan, targeted extracted ion chromatograms). nih.govwaters.com The high mass accuracy of HRMS helps to differentiate the analyte from isobaric interferences. nih.gov

Studies have demonstrated the capability of LC-HRMS platforms for quantifying multiple metabolites simultaneously in biological samples, highlighting their potential for comprehensive quantitative analysis alongside untargeted profiling. nih.govresearchgate.net

Immunoassays and Biosensors for Targeted Thalibrine Detection

Immunoassays and biosensors offer alternative approaches for the targeted detection and quantification of Thalibrine, relying on specific molecular recognition events.

Immunoassays utilize the highly specific binding between an antibody and its target antigen (Thalibrine, in this case). abyntek.compromega.com.aubluegreentest.com.au Various immunoassay formats exist, including ELISA (Enzyme-Linked Immunosorbent Assay), radioimmunoassay (RIA), and bead-based immunoassays. abyntek.compromega.com.auquanterix.com These methods typically involve immobilizing either the antibody or Thalibrine on a solid surface and using a labeled detection antibody or Thalibrine analog to generate a measurable signal proportional to the amount of Thalibrine in the sample. promega.com.aubluegreentest.com.au Immunoassays can be highly sensitive and suitable for high-throughput analysis. abyntek.comquanterix.com However, they require the availability of specific antibodies against Thalibrine and can be subject to cross-reactivity with structurally similar compounds. endocrine-abstracts.org

Biosensors are analytical devices that combine a biological recognition element (such as an antibody, enzyme, or nucleic acid) with a transducer to produce a measurable signal upon binding of the target analyte. asm.orgimec-int.comnih.gov For Thalibrine detection, a biosensor could potentially employ an immobilized antibody or other specific binding protein that interacts with Thalibrine. The transducer then converts this binding event into a detectable signal, such as an electrical current, optical signal, or mass change. imec-int.comnih.gov Biosensors offer the potential for rapid, portable, and cost-effective detection of analytes, including in complex matrices. asm.orgimec-int.com The development of a Thalibrine-specific biosensor would require identifying or engineering a suitable biorecognition element with high affinity and selectivity for Thalibrine.

Table 1 summarizes the key characteristics of the analytical methodologies discussed for Thalibrine quantification.

| Analytical Method | Principle | Advantages | Considerations |

| HPLC | Separation based on partitioning between stationary and mobile liquid phases. | Versatile, widely applicable, various detection options. | Requires method development for specific analytes and matrices. |

| GC | Separation based on partitioning between stationary liquid/solid phase and mobile gas phase. | Suitable for volatile/semi-volatile compounds, various detection options. | May require derivatization for non-volatile compounds, sample volatility is key. |

| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry detection. | High sensitivity and selectivity, reduced matrix interference. | Requires mass spectrometry expertise and instrumentation. |

| HRMS | Mass spectrometry with high mass accuracy and resolution. | Accurate mass measurements, elemental composition information, reduced interference from isobars. | Can be more complex data analysis, requires high-resolution instrumentation. |

| Immunoassays | Specific antibody-antigen binding. | High sensitivity and specificity (if antibody is highly specific), high-throughput potential. | Requires specific antibodies, potential for cross-reactivity. |

| Biosensors | Biological recognition element coupled with a transducer. | Potential for rapid, portable, and cost-effective detection. | Requires identification/engineering of specific biorecognition element. |

Table 2 provides illustrative examples of reported analytical method performance parameters for relevant compounds, highlighting the typical data obtained during method validation for quantification in research samples. While specific data for Thalibrine are not presented here, these examples demonstrate the types of quantitative data generated using these methodologies.

| Analytical Method | Analyte(s) | Sample Matrix | Key Performance Parameters (Example) | Source |

| LC-MS/MS | Thyroid hormones (T4, T3, rT3, etc.) | Mouse brain | LOQs: 0.08-0.6 pg/mg, Accuracy: 84.9-114.8%, Intra-day precision: 4.2-14.02%, Inter-day precision: 0.4-17.9% | nih.gov |

| LC-MS/MS | 3-Nitro-L-tyrosine, 3-Chloro-L-tyrosine, 3-Bromo-L-tyrosine | Human plasma | LODs: 0.026-0.030 ng/mL, LOQs: 0.096-0.100 ng/mL, Accuracy: 95-105%, CV: <10% | nih.gov |

| HPLC-UV | Daclatasvir | Tablet | Linearity: 1-5 µg/mL, Accuracy: 99%, Repeatability: 0.229%, RSD: 0.65% | |

| GC-FID | 1,4-Butanediol (Impurity) | Busulfan drug | Repeatability: 0.5%, Reproducibility: 0.5%, Intra/Inter precision: 1.9% | researchgate.net |

| LC-HRMS | Prednisone and Prednisolone | Human plasma | Linearity: 5-2500 ng/mL, LLOQ: 5 ng/mL, Accuracy: 98.4-106.3% | researchgate.net |

The choice of analytical methodology for Thalibrine quantification depends on the specific research question, the nature and complexity of the sample matrix, the required sensitivity and selectivity, available instrumentation, and cost considerations. Method development and rigorous validation are essential to ensure the accuracy, precision, and reliability of the quantitative data obtained.

Standardization and Validation of Analytical Methods in Complex Biological Matrices

Standardization and validation of analytical methods are essential to ensure the reliability, accuracy, and consistency of quantification results, especially when analyzing complex biological matrices such as plasma, serum, urine, or tissue homogenates. globalresearchonline.netajpsonline.comijpsjournal.comnih.gov Method validation is the process that demonstrates that a particular method is suitable for its intended purpose. ijpsjournal.comeuropa.eu Key validation parameters evaluated include accuracy, precision, linearity, selectivity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), recovery, and stability. globalresearchonline.netajpsonline.comijpsjournal.comnih.goveuropa.euresearchgate.netunodc.org

Accuracy: Assesses the closeness of the determined value to the true value. The mean value should generally be within 15% of the theoretical value, except at the lower limit of quantification (LLOQ), where it can be within 20%. globalresearchonline.netajpsonline.com

Precision: Measures the variability of results obtained from replicate analyses of the same sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). Intra-day and inter-day precision are evaluated. nih.govbioline.org.brglobalresearchonline.netnih.govunodc.org Acceptance criteria for precision are generally ≤ 15%, except at the LLOQ, where ≤ 20% is acceptable. globalresearchonline.netunodc.org

Linearity: Demonstrates that the test results are directly proportional to the concentration of the analyte within a defined range. globalresearchonline.neteuropa.eu Calibration curves are generated using a series of standards in the relevant biological matrix. globalresearchonline.net

Selectivity and Specificity: Ensure that the method can unequivocally measure the analyte in the presence of other components in the matrix, such as endogenous substances, metabolites, or impurities. bioline.org.brijpsjournal.comeuropa.eu This is typically assessed by analyzing blank matrix samples from different sources to check for interfering peaks. bioline.org.brijpsjournal.com

Sensitivity: Determined by the LOD and LOQ. The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.euunodc.org

Recovery: Evaluates the efficiency of the sample preparation method in extracting the analyte from the biological matrix. bioline.org.brajpsonline.comijpsjournal.comnih.gov

Stability: Assesses the stability of the analyte in the biological matrix under various storage and handling conditions. bioline.org.brglobalresearchonline.netijpsjournal.comnih.gov

Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS analysis of biological samples. eijppr.com Optimization of chromatographic conditions and improved sample clean-up procedures are crucial for minimizing matrix effects. eijppr.com

Standardization of analytical procedures ensures consistency across different analyses and laboratories. europa.euresearchgate.neteurachem.org Guidelines from regulatory bodies like the ICH and FDA provide recommendations for bioanalytical method validation. ijpsjournal.comnih.goveuropa.eu

Emerging Analytical Technologies for High-Throughput Quantification in Academic Research

Academic research often requires the analysis of a large number of samples, necessitating high-throughput analytical methodologies. Emerging technologies and advancements in existing techniques are contributing to increased throughput in the quantification of compounds in biological matrices.

LC-MS/MS remains a premier tool for bioanalysis and offers potential for high throughput through method optimization, automation, and faster chromatography. eijppr.comchromatographyonline.com Rapid resolution HPLC and ultra-performance liquid chromatography (UPLC) systems can significantly reduce run times. japsonline.come-b-f.eu Automated sample preparation systems can also increase throughput by processing multiple samples simultaneously.

Miniaturization of analytical techniques and sample preparation procedures, such as microextraction techniques, are also being explored to improve efficiency and reduce sample volume requirements, which can be beneficial for high-throughput analysis, especially in limited volume biological samples. globalresearchonline.netjapsonline.com

While the provided search results offer general insights into bioanalytical method validation and high-throughput analysis techniques commonly used for various compounds in biological matrices, specific detailed research findings focusing solely on the high-throughput quantification and validation of Thalibrine in complex biological matrices were not extensively available. However, the principles and methodologies discussed for other compounds, such as thalidomide (B1683933) or ceramides, using techniques like LC-MS/MS with appropriate sample preparation and validation procedures, are generally applicable to the development of analytical methods for Thalibrine. nih.govnih.gov

The application of high-throughput approaches in academic research for compounds like Thalibrine would likely involve the adaptation and optimization of these established techniques to handle large sample sets efficiently while maintaining the required accuracy and precision. pragolab.cznih.govbiorxiv.org

Future Perspectives and Academic Trajectories in Thalibrine Research

Integration of Artificial Intelligence and Machine Learning in Thalibrine Discovery and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and optimization of natural products like Thalibrine. AI can significantly accelerate the process of identifying, classifying, and predicting the activity of natural compounds cas.org. By analyzing vast datasets of chemical structures, biological activities, and genomic information, AI algorithms can predict potential drug candidates and assess their pharmacological properties cas.orgnih.gov.

In the context of Thalibrine, AI and ML can be employed for:

Virtual Screening of Libraries: AI models can virtually screen large databases of natural products and synthetic compounds to identify potential Thalibrine analogs with desired properties, such as improved potency or selectivity towards specific biological targets. cas.org

Biosynthetic Pathway Prediction: AI can aid in predicting biosynthetic gene clusters (BGCs) responsible for the production of Thalibrine and its derivatives in plants or potentially engineered microorganisms. cas.org This could pave the way for synthetic biology approaches to produce Thalibrine more sustainably.

Structure-Activity Relationship (SAR) Modeling: ML algorithms can build sophisticated SAR models for Thalibrine, correlating structural variations with biological activities. This allows for the in silico design and prioritization of novel analogs for synthesis and testing.

Target Identification: For natural products like Thalibrine where the precise biological targets may not be fully elucidated, AI can help predict their macromolecular targets, facilitating the understanding of their mechanisms of action. cas.orgtijer.org

| Compound ID | Predicted Binding Affinity (nM) | Predicted Target | Structural Similarity to Thalibrine |

| Analog_001 | 5.2 | Target A | High |

| Analog_002 | 15.1 | Target B | Medium |

| Analog_003 | 8.9 | Target A | High |

| Analog_004 | 22.5 | Target C | Low |

Note: This table presents hypothetical data to illustrate the potential output of AI/ML applications in Thalibrine research.

Advancements in High-Throughput Screening and Chemical Probe Development for Thalibrine

High-Throughput Screening (HTS) is a crucial tool for rapidly assessing the biological activity of large compound collections, and its application to natural product libraries, including those containing Thalibrine or related compounds, is continuously advancing. nih.govmdpi.comresearchgate.net While isolating individual compounds from complex natural extracts can be challenging, HTS allows for the rapid testing of numerous extracts for bioactivity. researchgate.net

Future perspectives in HTS for Thalibrine research include:

Phenotypic Screening: Utilizing advanced HTS platforms for phenotypic screens to identify how Thalibrine or its analogs affect cellular processes or disease models without a preconceived target. nih.gov

Target-Based Screening: Developing specific HTS assays based on predicted or known targets of Thalibrine to identify more potent and selective compounds.

Automated Sample Preparation: Implementing automated and high-quality sample preparation procedures for natural extracts to make them more compatible with HTS workflows. nih.gov

High-Content Screening (HCS): Integrating HCS with HTS to gather more detailed information about the cellular effects of Thalibrine, such as its impact on specific organelles or signaling pathways. nih.gov

The development of chemical probes based on Thalibrine is another significant academic trajectory. Chemical probes are small molecules designed to selectively interact with specific biological targets, enabling the study and modulation of biological systems. nih.govpitt.edu

Future directions in chemical probe development for Thalibrine include:

Target Identification and Validation: Designing Thalibrine-based chemical probes to identify and validate its direct protein targets within complex biological environments. nih.govnih.gov

Mechanism of Action Studies: Using chemical probes to dissect the detailed molecular mechanisms by which Thalibrine exerts its biological effects. nih.gov

Imaging and Localization: Developing labeled Thalibrine probes (e.g., fluorescent or radio-labeled) to visualize its distribution and localization within cells and tissues. researchgate.netrsc.org

Activity-Based Protein Profiling (ABPP): Creating Thalibrine-inspired activity-based probes to profile the activity of enzyme families that might be modulated by the alkaloid.

Hypothetical results from an HTS campaign screening Thalibrine derivatives against a panel of protein targets could be presented as follows:

| Compound | Target A IC50 (µM) | Target B IC50 (µM) | Target C IC50 (µM) | Selectivity (A vs B) |

| Thalibrine | 1.5 | >100 | 50.3 | >66x |

| Derivative_X | 0.8 | 85.5 | 40.1 | >106x |

| Derivative_Y | 3.1 | >100 | 10.5 | >32x |

Note: This table presents hypothetical data to illustrate potential HTS results for Thalibrine derivatives.

These advancements in HTS and chemical probe development will be critical for identifying more potent and selective Thalibrine-based compounds and understanding their biological interactions at a molecular level.

Bridging Fundamental Chemical Biology Research with Translational Applications of Thalibrine

Bridging the gap between fundamental chemical biology research on Thalibrine and its potential translational applications is a key academic focus for the future. Translational research aims to convert basic scientific discoveries into tangible benefits for society, such as new therapeutic strategies. leicabiosystems.comopenaccessjournals.comnih.gov Chemical biology, which uses chemical principles to address biological questions, is uniquely positioned to facilitate this translation for natural products. cnio.eswiley-vch.de

Future trajectories in this area for Thalibrine include:

Elucidating Biological Mechanisms: Fundamental chemical biology studies will continue to focus on precisely understanding how Thalibrine interacts with biological macromolecules and pathways. nih.govnih.gov This includes studying its binding events, enzymatic modulation, and effects on cellular signaling.

Identifying and Validating Therapeutic Targets: Leveraging chemical biology tools to definitively identify and validate the specific protein or nucleic acid targets responsible for Thalibrine's observed biological activities. nih.govpitt.edu

Developing Thalibrine-Inspired Therapeutics: Using the insights gained from fundamental research to design and synthesize novel compounds inspired by the Thalibrine scaffold with improved pharmacological properties and reduced off-target effects.

Applying Chemical Biology Tools in Disease Models: Employing chemical probes and other chemical biology techniques to study the effects of Thalibrine in relevant in vitro and in vivo disease models, providing crucial data for translational development. researchgate.net

Developing Biomarkers: Identifying potential biomarkers related to Thalibrine's activity or target engagement using chemical biology approaches, which could be valuable for monitoring responses in future translational studies.

Translational research involving natural products often faces challenges, including limited resources and high attrition rates for drug candidates. nih.gov However, a strong foundation in chemical biology can help mitigate these risks by providing a deeper understanding of the compound's interactions and potential.

Ethical and Sustainability Considerations in Natural Product Research and Synthetic Biology of Thalibrine

Ethical and sustainability considerations are increasingly vital in natural product research, including studies on Thalibrine, especially given its origin from plants. un.orgmdpi.com The over-exploitation of medicinal plants can threaten biodiversity, highlighting the need for sustainable practices. un.orgmdpi.com

Future academic trajectories must address these concerns through:

Sustainable Sourcing: Research into sustainable methods for sourcing Thalibrine, including exploring cultivation techniques for Thalictrum species or identifying alternative natural sources. mdpi.com

Synthetic Biology for Production: Developing synthetic biology approaches to engineer microorganisms or plant cell cultures for the sustainable and scalable production of Thalibrine and its analogs. nih.govtechnologynetworks.comtum.de This can reduce reliance on wild harvesting.

Ethical Considerations in Traditional Knowledge: Addressing ethical considerations related to the traditional use of Thalictrum species in traditional medicine, ensuring equitable benefit sharing if research is informed by such knowledge. un.org

Green Chemistry in Extraction and Synthesis: Implementing green chemistry principles in the extraction of Thalibrine from natural sources and in the synthesis of Thalibrine analogs to minimize environmental impact. mdpi.com

Life Cycle Assessment: Conducting life cycle assessments to evaluate the environmental footprint of different Thalibrine production methods, from natural sourcing to synthetic routes. mdpi.com

The development of natural products in a sustainable manner requires changing philosophies and establishing new connections among nature, invention, availability, and humanity. un.org

Emerging Interdisciplinary Research Areas and Collaborative Initiatives for Thalibrine Studies

The future of Thalibrine research lies in fostering emerging interdisciplinary research areas and strengthening collaborative initiatives. Complex problems in science often require integrating knowledge and methods from multiple disciplines. researchgate.netwikipedia.orgtheslowacademic.cominterdisciplinarystudies.org

Emerging interdisciplinary areas relevant to Thalibrine research include:

Cheminformatics and Data Science: Combining chemical knowledge with data science techniques for the analysis of large Thalibrine-related datasets, including spectral data, biological assay results, and structural information.

Structural Biology: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM to determine the three-dimensional structures of Thalibrine in complex with its targets, providing insights for rational drug design. uodiyala.edu.iq

Systems Biology: Integrating data from genomics, proteomics, and metabolomics to understand the global cellular impact of Thalibrine and identify potential off-target effects.

Nanotechnology: Exploring the use of nanotechnology for targeted delivery of Thalibrine or its derivatives to specific cells or tissues.

Plant Science and Genomics: Deeper collaboration with plant scientists to understand the genetic and environmental factors influencing Thalibrine production in Thalictrum species.

Collaborative initiatives are essential to overcome the limitations of individual disciplines and accelerate research progress. cajmhe.commarquette.eduresearchgate.net Future collaborations in Thalibrine research should involve:

Academic-Industrial Partnerships: Collaborations between academic institutions and pharmaceutical or biotechnology companies to translate fundamental discoveries into potential therapeutic applications. nih.gov

International Consortia: Forming international research consortia to share resources, expertise, and data for comprehensive studies on Thalibrine, from sourcing to biological evaluation. cajmhe.comichf.edu.pl

Cross-Disciplinary Teams: Establishing research teams composed of chemists, biologists, pharmacologists, computational scientists, and engineers to tackle complex questions related to Thalibrine. nih.govnih.gov

Open Science Initiatives: Promoting open data sharing and collaborative platforms to facilitate global research efforts on natural products like Thalibrine.

These interdisciplinary and collaborative efforts will be crucial for driving innovation and addressing the multifaceted challenges and opportunities in future Thalibrine research.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Thalibrine in preclinical studies?

Answer:

- Synthesis : Begin with precursor compounds (e.g., alkaloid intermediates) under controlled reaction conditions (temperature, pH, solvent system). Use catalytic asymmetric synthesis for stereochemical precision .

- Purification : Employ gradient HPLC with a C18 column and UV detection (λ = 254 nm) to isolate Thalibrine from byproducts. Validate purity ≥95% using triplicate runs .

- Characterization :

- Structural Confirmation : 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereocenters and functional groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular formula verification .

- Crystallography : X-ray diffraction for absolute configuration determination (if crystalline) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for Thalibrine across different cell lines?

Answer:

- Dose-Response Validation : Replicate assays using standardized cell lines (e.g., NCI-60 panel) with controlled passage numbers and culture conditions .

- Mechanistic Profiling : Combine RNA sequencing (RNA-seq) and proteomics to identify off-target pathways or cell-specific receptor expression .

- Structural Analog Testing : Compare Thalibrine with derivatives to isolate structure-activity relationships (SAR) contributing to variability .

- Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., assay plate effects, solvent toxicity) .

Basic: Which analytical methods are most reliable for validating Thalibrine purity and stability in long-term storage?

Answer:

- Purity Assessment :

- HPLC-DAD : Monitor degradation peaks over 6–12 months at 4°C and −80°C .

- Elemental Analysis : Confirm C/H/N ratios deviate ≤0.3% from theoretical values .

- Stability Testing :

Advanced: What strategies optimize Thalibrine’s therapeutic efficacy while minimizing cytotoxicity in in vivo models?

Answer:

- Pharmacokinetic (PK) Profiling : Conduct bioavailability studies (oral/IP/IV routes) with LC-MS quantification in plasma and tissues .

- Nanoformulation : Encapsulate Thalibrine in lipid nanoparticles (LNPs) to enhance tumor targeting (e.g., via EPR effect) .

- Toxicogenomics : Use CRISPR-Cas9 screens to identify genetic modifiers of cytotoxicity in human organoids .

- Dose Optimization : Apply Hill equation modeling to balance EC₅₀ (efficacy) and IC₅₀ (toxicity) in murine xenografts .

Basic: How should researchers design a robust experimental workflow to assess Thalibrine’s inhibitory effects on enzymatic targets?

Answer:

- Enzyme Selection : Prioritize phylogenetically conserved targets (e.g., kinases, proteases) with established fluorogenic substrates .

- Kinetic Assays :

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and vehicle-only baselines .

Advanced: What methodologies address reproducibility challenges in Thalibrine’s reported mechanism of action (MoA)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.